molecular formula C14H11FO2 B567566 5-Fluoro-3-(2-methylphenyl)benzoic acid CAS No. 1261914-25-3

5-Fluoro-3-(2-methylphenyl)benzoic acid

Cat. No. B567566
CAS RN: 1261914-25-3
M. Wt: 230.238
InChI Key: BMSGVSRYBFYKKS-UHFFFAOYSA-N
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Description

5-Fluoro-3-(2-methylphenyl)benzoic acid is a chemical compound with the CAS Number: 1261914-25-3 . It has a molecular weight of 230.24 and its IUPAC name is 5-fluoro-2’-methyl [1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for 5-Fluoro-3-(2-methylphenyl)benzoic acid is 1S/C14H11FO2/c1-9-4-2-3-5-13 (9)10-6-11 (14 (16)17)8-12 (15)7-10/h2-8H,1H3, (H,16,17) . This indicates that the molecule consists of a benzene ring with a fluoro and a carboxylic acid group attached, and another benzene ring with a methyl group attached.


Physical And Chemical Properties Analysis

5-Fluoro-3-(2-methylphenyl)benzoic acid has a molecular weight of 230.24 . The exact physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Synthesis and Structural Studies

5-Fluoro-3-(2-methylphenyl)benzoic acid, due to its unique structural features, plays a crucial role in the synthesis and development of various chemical compounds. Research indicates its relevance in the synthesis of mono- and difluoronaphthoic acids, highlighting its utility in creating structurally diverse and biologically active compounds. The synthesis process involves electrophilic fluorination, showcasing its versatility in chemical reactions (Tagat et al., 2002).

Medicinal Chemistry and Drug Design

In the field of medicinal chemistry, 5-Fluoro-3-(2-methylphenyl)benzoic acid serves as a foundational component for developing potential anti-cancer agents. A notable study involves the radiolabelling of 5-fluoro-2-(4-amino-3-methylphenyl)benzothiazole (5F203) with fluorine-18, illustrating its application in cancer treatment and diagnostic imaging (Brown et al., 2001). Another study emphasizes its role in the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which exhibit potent cytotoxic properties against certain cancer cells, indicating its potential in developing new therapeutic agents (Hutchinson et al., 2001).

Antibacterial Applications

Further research explores its application in creating bacterial cell growth inhibitors, targeting specific enzymes involved in bacterial cell-wall biosynthesis. This demonstrates the compound's potential in addressing antibiotic resistance, a growing concern in medical science. One study shows the synthesis of benzoic acids, including derivatives of 5-Fluoro-3-(2-methylphenyl)benzoic acid, that exhibit significant antibacterial activity, showcasing the chemical's versatility in drug development (Wang et al., 2016).

Material Science and Catalysis

The compound's application extends to material science and catalysis, where it contributes to the development of metal-organic frameworks (MOFs) and catalysts. A study involving the solvothermal assembly with 5-fluoro-2-hydroxy-benzoic acid produced a new linear trinuclear cobalt cluster, indicating its role in transferring magnetic interaction and potential applications in magnetic materials (Li et al., 2014).

Safety and Hazards

While specific safety and hazard information for 5-Fluoro-3-(2-methylphenyl)benzoic acid was not found, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

3-fluoro-5-(2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-4-2-3-5-13(9)10-6-11(14(16)17)8-12(15)7-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSGVSRYBFYKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688588
Record name 5-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261914-25-3
Record name 5-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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